Isopropyl 2-(3-ethoxy-3-oxopropyl)-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Isopropyl 2-(3-ethoxy-3-oxopropyl)-7-azaspiro[35]nonane-7-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(3-ethoxy-3-oxopropyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Spiro Compound: This involves the reaction of a suitable amine with a ketone to form the spiro structure.
Introduction of the Isopropyl Group: This can be achieved through alkylation reactions using isopropyl halides.
Addition of the Ethoxy Group: This step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(3-ethoxy-3-oxopropyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
Isopropyl 2-(3-ethoxy-3-oxopropyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Isopropyl 2-(3-ethoxy-3-oxopropyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 3-Oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
Isopropyl 2-(3-ethoxy-3-oxopropyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the isopropyl and ethoxy groups differentiates it from other spiro compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H29NO4 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
propan-2-yl 2-(3-ethoxy-3-oxopropyl)-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C17H29NO4/c1-4-21-15(19)6-5-14-11-17(12-14)7-9-18(10-8-17)16(20)22-13(2)3/h13-14H,4-12H2,1-3H3 |
InChI Key |
WXTHSKNOTIZWAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CC2(C1)CCN(CC2)C(=O)OC(C)C |
Origin of Product |
United States |
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